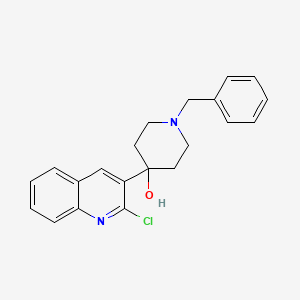

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol

概要

説明

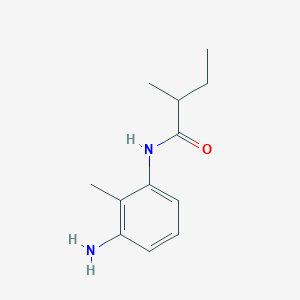

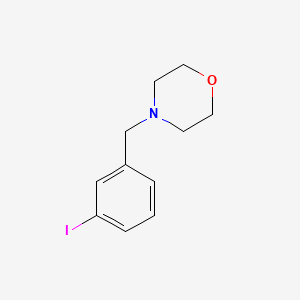

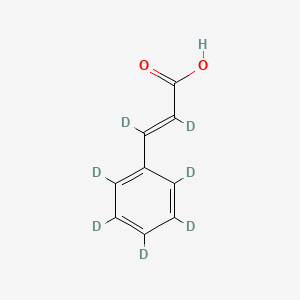

“1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C21H21ClN2O. It has a molecular weight of 352.86 g/mol . This compound is utilized in various scientific research endeavors due to its unique structure.

Synthesis Analysis

The synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” involves several stages. The first stage involves the reaction of 2-Chloroquinoline with n-butyllithium and diisopropylamine in tetrahydrofuran at -78℃ for 2.5 hours . The second stage involves the addition of 1-phenylmethyl-4-piperidone in tetrahydrofuran at -78 - 20℃ for approximately 40 minutes . The reaction is then allowed to slowly warm to room temperature. After cooling the mixture back to -20 °C, the reaction is carefully quenched with water .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a chloroquinoline group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” are complex and involve multiple stages. The reactions involve the use of n-butyllithium and diisopropylamine, followed by the addition of 2-Chloroquinoline and 1-phenylmethyl-4-piperidone .科学的研究の応用

Synthesis and Structural Studies :

- The synthesis and structure of novel quinolinone derivatives, including 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol, have been extensively researched. These studies focus on the synthesis methods and the structural characterization of these compounds using techniques like X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).

- Similar studies have been conducted on various derivatives, elucidating their molecular geometry, spectroscopic characteristics, and electronic properties using computational methods (Fatma et al., 2017).

Biological and Pharmacological Investigations :

- Research has been conducted on piperidine derivatives for their potential anti-acetylcholinesterase activity. These studies investigate the structural activity relationships and the efficacy of these compounds in inhibiting enzymes like acetylcholinesterase, which is significant in the context of diseases like Alzheimer's (Sugimoto et al., 1990).

- Other studies focus on the antipsychotic potential of heterocyclic analogues of piperidine compounds. These investigations include binding assays to various receptors and in vivo tests to evaluate their efficacy as antipsychotic agents (Norman et al., 1996).

Chemical Reactions and Catalysis :

- Research on catalyst-free multicomponent reactions involving piperidine derivatives, including 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol, has been reported. These studies explore efficient synthesis methods for novel compounds (Du et al., 2020).

- Additionally, studies on the use of piperidine derivatives in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines using novel nanomagnetic reusable catalysts have been explored (Ghorbani‐Choghamarani & Azadi, 2015).

Photophysical and Electrochemical Studies :

- There is research on the photophysical properties and photo-induced electron transfer of naphthalimides with piperazine substituents. Such studies contribute to the understanding of the electronic and optical properties of these compounds, which can be relevant in the development of materials for electronic applications (Gan et al., 2003).

作用機序

Target of Action

The primary target of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

By blocking the CCR5 receptor, 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol prevents HIV-1 from entering cells . This disrupts the viral replication cycle and can help to control the progression of HIV-1 infection.

Pharmacokinetics

The presence of lipophilic groups in the ligand, a common feature of most CCR5 antagonists, may enhance its absorption and distribution .

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 entry into cells, which can slow the progression of HIV-1 infection . This can lead to a decrease in viral load and an increase in CD4+ T cell counts, improving the immune response.

Action Environment

The efficacy and stability of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and pH. Additionally, its efficacy can be influenced by the presence of other drugs, the patient’s immune status, and genetic variations in the CCR5 receptor .

特性

IUPAC Name |

1-benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c22-20-18(14-17-8-4-5-9-19(17)23-20)21(25)10-12-24(13-11-21)15-16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQCRWPQYUNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC3=CC=CC=C3N=C2Cl)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593829 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

783368-13-8 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)